Cas no 255829-30-2 (3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole)

3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole is a carbazole-based derivative featuring tert-butyl substituents at the 3- and 6-positions and an aminophenyl group at the 9-position. This structural configuration enhances its thermal and oxidative stability, making it suitable for applications in high-performance materials. The electron-rich carbazole core, combined with the electron-donating amino group, imparts favorable optoelectronic properties, rendering it useful in organic semiconductors, light-emitting diodes (OLEDs), and charge-transport materials. The steric hindrance from the tert-butyl groups further improves solubility and processability in organic solvents. Its well-defined molecular structure allows for precise tuning in advanced material design.
3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole structure
255829-30-2 structure
Product Name:3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole
CAS No:255829-30-2
MF:C26H30N2
MW:370.5298
MDL:MFCD32062891
CID:2102903
PubChem ID:10714241
Update Time:2025-06-22

3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole Chemical and Physical Properties

Names and Identifiers

    • 4-(3,6-di-tert-butyl-9H-carbazol-9-yl)benzenamine
    • 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
    • 3,6-Di-tert-butyl-9-(4-aminophenyl)carbazole
    • 3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole
    • 4-(3,6-di-tert-butylcarbazol-9-yl)aniline
    • SB66602
    • 4-(3,6-ditert-butylcarbazol-9-yl)aniline
    • 255829-30-2
    • D80720
    • SCHEMBL24045744
    • D5592
    • AKOS040767136
    • CS-0161000
    • MFCD32062891
    • MDL: MFCD32062891
    • Inchi: 1S/C26H30N2/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,27H2,1-6H3
    • InChI Key: GBVGWEMDOXNWOP-UHFFFAOYSA-N
    • SMILES: N1(C2C([H])=C([H])C(=C([H])C=2[H])N([H])[H])C2C([H])=C([H])C(=C([H])C=2C2C([H])=C(C([H])=C([H])C1=2)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 370.240898965g/mol
  • Monoisotopic Mass: 370.240898965g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31
  • XLogP3: 7.7

Experimental Properties

  • Melting Point: 223.0 to 228.0 deg-C

3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole Security Information

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3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole Suppliers

Amadis Chemical Company Limited
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(CAS:255829-30-2)3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole
Order Number:A941904
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:40
Price ($):169.0/239.0
Email:sales@amadischem.com

Additional information on 3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole

3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole (CAS No 255829-30-2): A Comprehensive Overview

The compound 3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole, with the CAS registry number 255829-30-2, is a highly specialized organic material that has garnered significant attention in the fields of materials science and optoelectronics. This compound belongs to the class of carbazoles, which are known for their unique electronic properties and structural versatility. The presence of tert-butyl groups at positions 3 and 6, along with a 4-amino-substituted phenyl group at position 9, imparts distinctive characteristics that make this compound a valuable material for various applications.

Carbazoles are aromatic heterocyclic compounds characterized by a fused benzene ring and an imidazole ring. The tert-butyl substituents in this compound serve multiple purposes: they enhance the molecular stability by providing steric hindrance, improve the solubility in organic solvents, and contribute to the overall electronic properties of the molecule. The 4-amino-substituted phenyl group introduces additional functionality, such as potential for further chemical modifications and enhanced intermolecular interactions.

Recent studies have highlighted the importance of 3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole in the development of advanced materials for organic light-emitting diodes (OLEDs). Its unique electronic structure allows it to act as an efficient host material for phosphorescent emitters, enabling high-efficiency light emission with reduced efficiency roll-off at high brightness levels. This property is particularly advantageous in next-generation display technologies where energy efficiency and color purity are critical.

In addition to its role in OLEDs, this compound has also been explored for its potential in organic photovoltaic (OPV) devices. The combination of its electron-rich carbazole core and electron-donating substituents makes it a promising candidate for enhancing charge transport properties in solar cells. Recent research has demonstrated that incorporating 3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole into OPV architectures can lead to improved power conversion efficiencies due to its ability to facilitate efficient charge separation at the donor–acceptor interface.

The synthesis of 3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole typically involves a multi-step process that begins with the preparation of precursor molecules. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehyde or ketone precursors under specific reaction conditions. The introduction of tert-butyl groups is achieved through alkylation or Friedel-Crafts alkylation reactions, while the amino-substituted phenyl group is introduced via nucleophilic aromatic substitution or coupling reactions.

One of the most exciting developments involving this compound is its application in bioimaging applications. The amino group on the phenyl ring can be functionalized with various biomolecules, such as antibodies or peptides, enabling targeted delivery and imaging in biological systems. Recent studies have shown that 3,6-Di-tert-butyl-9-(4-amino phen yl)-9H-carbazole can serve as a versatile platform for designing bioconjugates with enhanced stability and specificity.

From a materials science perspective, the thermal stability and mechanical properties of 3,6-Di-t er t -but yl -9 -(4 -amino phen yl ) -9 H -car b azo le make it suitable for high-performance applications under demanding conditions. Its ability to form ordered thin films through techniques such as spin-coating or thermal evaporation further enhances its utility in device fabrication processes.

In conclusion, 3 ,6 -Di-t er t -but yl -9 -(4 -amino phen yl ) -9 H -car b azo le (CAS No 255829 -30 -2) stands out as a multifunctional organic material with diverse applications across optoelectronics , renewable energy , and biotechnology . Its unique structure , combined with recent advancements in synthetic methods and device integration , positions this compound at the forefront of cutting-edge research . As scientists continue to explore its potential , it is likely that new breakthroughs will emerge , further solidifying its role as a key material in modern technology .

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Amadis Chemical Company Limited
(CAS:255829-30-2)3,6-Di-tert-butyl-9-(4-aminophenyl)-9H-carbazole
A941904
Purity:99%/99%
Quantity:250mg/1g
Price ($):169.0/239.0
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